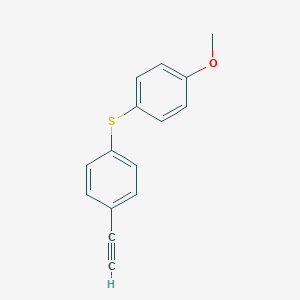
(R)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a phenoxymethyl group, which is further substituted with a 4-chloro-phenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the 4-(4-chloro-phenoxy)-phenol intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with pyrrolidine in the presence of a suitable catalyst to form ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of phenoxy alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.
Medicine
In medicine, ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenoxy groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Chloro-phenoxy)-phenol: A precursor in the synthesis of the target compound.
Phenoxymethyl-pyrrolidine: A structurally related compound with similar reactivity.
4-Chloro-phenoxy-acetic acid: A compound with similar functional groups but different applications.
Uniqueness
®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and phenoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
(2R)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-13-3-5-16(6-4-13)21-17-9-7-15(8-10-17)20-12-14-2-1-11-19-14;/h3-10,14,19H,1-2,11-12H2;1H/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBXAINVWVGPU-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(NE,S)-N-[(2-fluoro-6-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149705.png)
![(NE,R)-N-[(2-fluoro-6-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149706.png)
![(NE,R)-N-[(2-fluoro-6-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149713.png)
![(NE,S)-N-[(2-fluoro-6-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149714.png)
![(NE,S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149721.png)
![(NE,R)-N-[(3-chloro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149723.png)


![2-[p-(p-Chlorophenoxy)phenoxy]ethylamine hydrochloride](/img/structure/B8149758.png)



![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)

